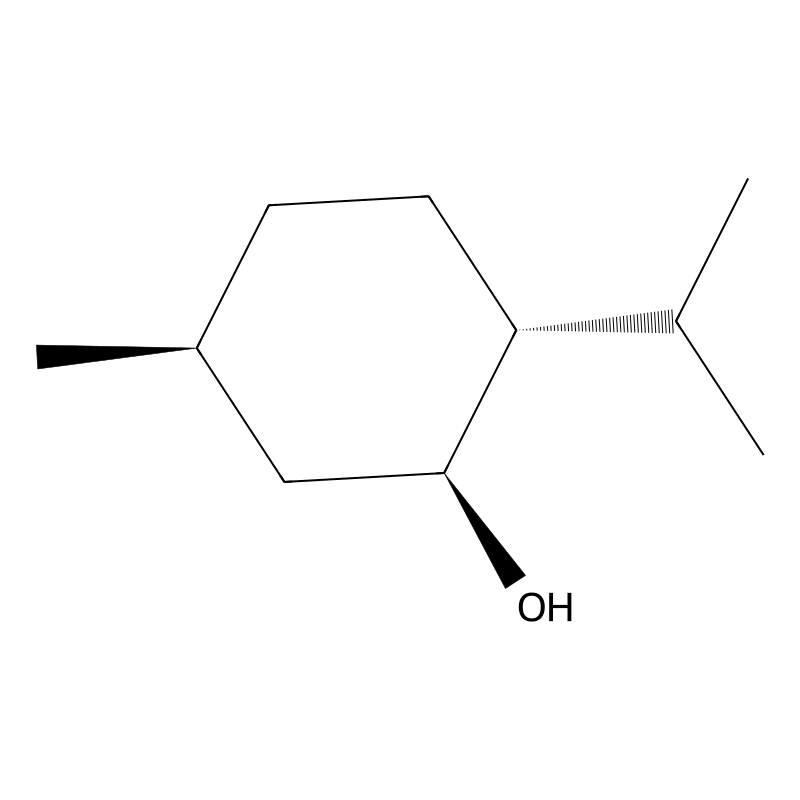

(+)-Menthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

very soluble in alcohol and volatile oils; slightly soluble in wate

Synonyms

Canonical SMILES

Isomeric SMILES

Analgesia and Pain Management

(+)-Menthol's most recognized application lies in pain relief. It activates transient receptor potential (TRP) channels, specifically TRPM8, which are cold receptors in the skin and mucous membranes. This activation creates a cooling sensation, interrupting pain signaling pathways and providing temporary relief for conditions like muscle aches, headaches, and arthritis []. Additionally, menthol may suppress pain by modulating other TRP channels (TRPA1 and TRPV1) involved in pain perception [].

Respiratory Ailments

(+)-Menthol exhibits bronchodilatory effects, meaning it relaxes the airways, easing breathing difficulties. This property makes it a valuable component in topical and inhalant medications for coughs, congestion, and asthma []. Studies suggest menthol also possesses anti-inflammatory and antimicrobial properties, further supporting its role in respiratory health research [].

Skin Wound Healing

Emerging research explores the potential of (+)-Menthol in promoting skin wound healing. It has been shown to activate TRPV3 channels, which stimulate cellular proliferation and migration, vital processes for wound closure []. Additionally, menthol's anti-inflammatory properties may aid healing by reducing inflammation and promoting tissue repair [].

(+)-Menthol, also known as (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol, is a naturally occurring organic compound primarily derived from peppermint and other mint oils. It is characterized by its distinctive minty aroma and cooling sensation, which is attributed to its ability to activate cold-sensitive receptors in the human body. The compound has three stereogenic centers, leading to several stereoisomers including (-)-menthol, isomenthol, neomenthol, and isoneomenthol. While (-)-menthol is the more prevalent enantiomer in nature, (+)-menthol has unique properties that distinguish it within the menthol family .

The chemical behavior of (+)-menthol involves various reactions typical of alcohols and terpenes. Key reactions include:

- Hydrogenation: (+)-Menthol can be synthesized through hydrogenation processes involving phenolic compounds like thymol, yielding a mixture of stereoisomers from which (+)-menthol can be isolated .

- Esterification: This reaction allows for the transformation of menthol into various esters, which can enhance its flavoring properties .

- Oxidation: The oxidation of menthol can lead to the formation of menthone and other derivatives, altering its biological activity and sensory characteristics .

(+)-Menthol exhibits a range of biological activities that contribute to its applications in medicine and cosmetics:

- Cooling Sensation: It activates the transient receptor potential cation channel subfamily M member 8 (TRPM8), which mediates the sensation of coolness .

- Analgesic Properties: Menthol has been shown to possess analgesic effects by acting as a kappa-opioid receptor agonist, providing relief from pain when applied topically .

- Antimicrobial Activity: Research indicates that menthol can inhibit the growth of certain pathogens, making it useful in food preservation and medicinal formulations .

The synthesis of (+)-menthol can be achieved through several methods:

- From Pulegone: This method involves catalytic hydrogenation of pulegone to yield menthone, which can then be reduced to obtain (+)-menthol .

- From β-Pinene: Hydrogenation of β-pinene followed by various transformations leads to the formation of (+)-menthol through intermediates such as citronellol and piperitone .

- Racemic Mixtures: Synthetic routes often produce racemic mixtures of menthol, from which (+)-menthol can be isolated via fractional crystallization or chromatographic techniques .

(+)-Menthol is widely used across various industries due to its unique properties:

- Pharmaceuticals: It is an active ingredient in topical analgesics, cough syrups, and cold remedies due to its cooling effect and pain-relieving properties .

- Food Industry: As a flavoring agent, it is utilized in candies, beverages, and liqueurs to impart a refreshing taste .

- Cosmetics: Its cooling sensation makes it a popular ingredient in shaving creams, lotions, and sunscreens .

Research has demonstrated that (+)-menthol interacts with several biological systems:

- TRPM8 Activation: It specifically activates TRPM8 channels in sensory neurons, leading to a cooling sensation that can modulate pain perception .

- Synergistic Effects with Other Compounds: Studies suggest that menthol may enhance the efficacy of other analgesics when used in combination therapies for pain management .

(+)-Menthol shares structural similarities with various other terpenes and alcohols. Here are some comparable compounds:

| Compound | Structure | Key Characteristics |

|---|---|---|

| (-)-Menthol | (1S,2S,5S) | More prevalent in nature; stronger cooling effect |

| Isomenthol | (1R,3R) | Different spatial arrangement; less potent |

| Neomenthol | (1S) | Has distinct sensory properties; less commonly used |

| Thymol | (C10H14O) | Antimicrobial; derived from thyme |

| Camphor | (C10H16O) | Stronger aroma; used for medicinal purposes |

Each compound exhibits unique sensory properties and biological activities. The distinct configuration of (+)-menthol contributes to its specific applications in flavoring and therapeutic contexts.

Physical Description

Pellets or Large Crystals

Other Solid; Liquid; Pellets or Large Crystals

White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline]

White solid with a minty odor; [OECD SIDS: IUCLID Data Set] White crystalline solid; [Sigma-Aldrich MSDS]

colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odou

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Vapor Density

Density

0.901 (20°); 0.891 (30°)

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 2106 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 2099 of 2106 companies with hazard statement code(s):;

H315 (97.76%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.06 [mmHg]

0.8 [mmHg]

Pictograms

Irritant

Other CAS

89-78-1

15356-70-4

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)-: ACTIVE